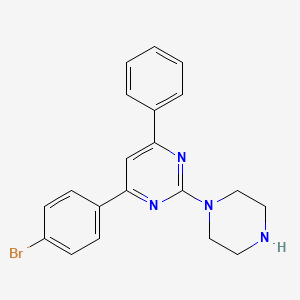
4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine
Overview
Description
4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with a bromophenyl group and a phenyl group, along with a piperazine moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Piperazine Substitution: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the piperazine reacts with the brominated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the functional groups attached to the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for developing drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for understanding its mechanism of action and therapeutic potential.
Chemical Biology: It can be used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: Its unique chemical properties make it suitable for use in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The piperazine moiety can enhance its binding affinity and selectivity towards these targets. Additionally, the compound’s ability to modulate signaling pathways can contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)pyridine: Shares the bromophenyl group but lacks the piperazine and pyrimidine moieties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a pyrazoline ring, differing in the core structure.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Features a bromophenyl group and a sulfonylbenzoyl moiety, with distinct functional groups.
Uniqueness
4-(4-Bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine is unique due to its combination of a pyrimidine ring, a bromophenyl group, and a piperazine moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. Its potential as a versatile scaffold for drug development and chemical biology research highlights its significance in scientific studies.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-phenyl-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4/c21-17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)23-20(24-19)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHGWGBZEOACKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



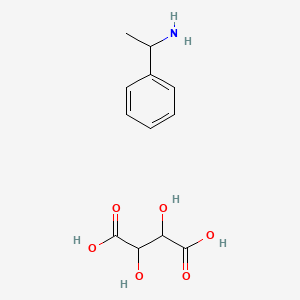
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B3828825.png)
![1-[(5-Hydroxy-2-methyl-1,3-oxazol-4-yl)methylidene]naphthalen-2-one](/img/structure/B3828829.png)
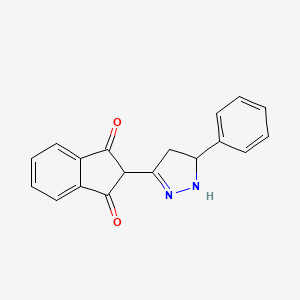
![3-[(2,5-Dioxopyrrol-1-yl)amino]benzoic acid](/img/structure/B3828852.png)
![6-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3828867.png)
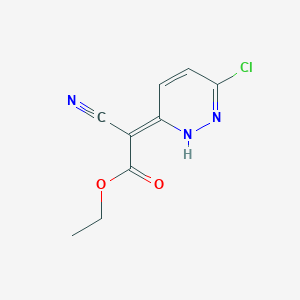
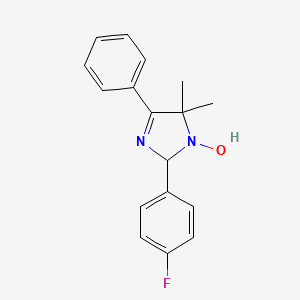
![2-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]-5-phenyl-4H-pyrazol-3-one](/img/structure/B3828878.png)
![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)
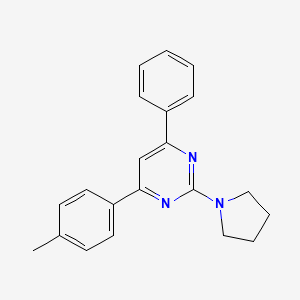
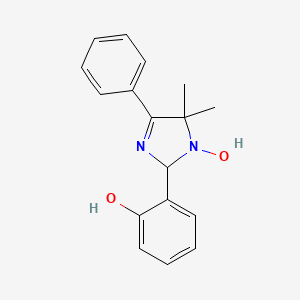
![1-(2,4-DIBROMOPHENYL)-5-(4-METHOXYPHENYL)-3-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE](/img/structure/B3828901.png)
